N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity. BTK inhibition leads to downstream inhibition of B-cell receptor signaling and subsequent apoptosis in B-cell malignancy cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to have immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation. These effects may contribute to its anti-tumor activity and could have potential applications in other immune-mediated diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide is its specificity for BTK, which may reduce off-target effects compared to other BTK inhibitors. However, its irreversible binding to BTK may limit its use in certain experimental settings, such as studies requiring reversible inhibition of BTK.
Direcciones Futuras
For N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide research include further evaluation of its efficacy and safety in clinical trials, as well as investigation of its potential use in combination with other therapies. Additionally, the immunomodulatory effects of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide warrant further study in the context of other immune-mediated diseases.
Métodos De Síntesis
The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide involves several steps, starting with the reaction of 2-bromoethyl p-tolyl ether with 2-(2-hydroxyethoxy)ethylamine to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)amine. This intermediate is then reacted with 2-phenylbutanoyl chloride to yield N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide has been shown to inhibit BTK signaling and induce apoptosis in B-cell malignancy cells, leading to tumor regression.
Propiedades
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-3-19(17-7-5-4-6-8-17)21(24)22-15-20(25-14-13-23)18-11-9-16(2)10-12-18/h4-12,19-20,23H,3,13-15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLKLHWHBDMCTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-phenylbutanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.